2-Oxo-2-phenylethyl octadec-14-ynoate
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Overview
Description
2-Oxo-2-phenylethyl octadec-14-ynoate is an organic compound characterized by its unique structure, which includes a phenyl group, an oxo group, and a long alkyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl octadec-14-ynoate typically involves the esterification of 2-oxo-2-phenylethanol with octadec-14-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl octadec-14-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl octadec-14-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl octadec-14-ynoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The long alkyne chain can also influence the compound’s hydrophobicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl phenylacetate
- 2-Oxo-2-phenylethyl octadec-10-ynoate
- 14-Octadecenoic acid, 2-oxo-2-phenylethyl ester
Uniqueness
2-Oxo-2-phenylethyl octadec-14-ynoate is unique due to its specific structural features, such as the long alkyne chain and the presence of both oxo and phenyl groups. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
90124-04-2 |
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Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
phenacyl octadec-14-ynoate |
InChI |
InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-3,6-15,19,22-23H2,1H3 |
InChI Key |
VJZDGCWFHOIXNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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